3-Bromo-1H-indazol-7-amine
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Overview
Description
3-Bromo-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazol-7-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the regioselective bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of inexpensive starting materials such as 2,6-dichlorobenzonitrile and hydrazine hydrate in a two-step sequence has been demonstrated to yield the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-indazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
3-Bromo-1H-indazol-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-indazol-7-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins, influencing various cellular pathways .
Comparison with Similar Compounds
1H-indazole: The parent compound of the indazole family.
3-Amino-1H-indazole: A closely related compound with an amino group at the 3-position.
7-Bromo-1H-indazole: A similar compound with a bromine atom at the 7-position.
Uniqueness: 3-Bromo-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and other applications .
Properties
IUPAC Name |
3-bromo-2H-indazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCDWESCMQBURY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579225 |
Source
|
Record name | 3-Bromo-2H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316810-90-9 |
Source
|
Record name | 3-Bromo-1H-indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316810-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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